{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol
描述
Chemical Classification and Structural Features
{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol belongs to the 1,2,4-oxadiazole class of five-membered heterocyclic compounds, characterized by the presence of two nitrogen atoms and one oxygen atom within the aromatic ring system. The compound features a molecular formula of C₁₀H₉FN₂O₂ and exhibits a molecular weight of 208.19 grams per mole, positioning it within the optimal range for drug-like molecular properties. The structural architecture incorporates three distinct chemical moieties: a 1,2,4-oxadiazole core heterocycle, a 3-fluorophenyl substituent connected via a methylene bridge, and a terminal methanol functional group attached to the oxadiazole ring at the 5-position.
The fluorine substitution at the meta position of the phenyl ring represents a strategic modification that significantly influences the compound's physicochemical properties and potential biological activity. Fluorine atoms are known to modulate lipophilicity, metabolic stability, and binding affinity in medicinal chemistry applications. The 1,2,4-oxadiazole heterocycle itself demonstrates exceptional stability and unique electronic properties that distinguish it from other oxadiazole isomers, particularly in terms of dipole moment distribution and hydrogen bonding capacity. The methanol functional group provides opportunities for further chemical modification and contributes to the compound's overall polarity and solubility characteristics.
Historical Development and Discovery Context
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, initially classified as azoxime or furo[ab1]diazole, representing one of the earliest explorations into this particular heterocyclic system. However, the biological significance and medicinal chemistry applications of 1,2,4-oxadiazoles remained largely unexplored until the early 1940s, when systematic studies of their biological activities began to emerge. The development of specific 1,2,4-oxadiazole derivatives gained substantial momentum in the 1960s with the introduction of Oxolamine, the first commercially available drug containing the 1,2,4-oxadiazole nucleus, which was developed as a cough suppressant.
The specific compound this compound represents a more recent advancement in the field, emerging from contemporary medicinal chemistry research focused on developing novel therapeutic agents with improved pharmacological profiles. The incorporation of fluorine substitution patterns and specific substitution at the oxadiazole positions reflects modern drug design principles that emphasize the optimization of absorption, distribution, metabolism, and excretion properties. The compound's development can be contextualized within the broader trend of exploring heterocyclic scaffolds as bioisosteric replacements for traditional pharmaceutical functional groups, particularly in applications where metabolic stability and target selectivity are paramount considerations.
The interest in 1,2,4-oxadiazole derivatives has experienced dramatic growth over the past fifteen years, with scientific attention doubling during this period according to bibliometric analyses. This surge in research activity has been driven by the recognition of the unique properties that 1,2,4-oxadiazoles offer as pharmaceutical scaffolds, including their bioisosteric equivalency with ester and amide moieties and their exceptional chemical stability under physiological conditions.
Significance in Heterocyclic Chemistry and Medicinal Research
The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative example of advanced molecular design principles in modern pharmaceutical research. The 1,2,4-oxadiazole heterocycle has been extensively studied, yielding a diverse array of molecules with varied biological functions, and has emerged as a critical pharmacophore component in the development of biologically active compounds. The heterocycle demonstrates exceptional bioisosteric equivalency with ester and amide functionalities, making it particularly valuable in medicinal chemistry applications where traditional functional groups may be susceptible to metabolic degradation or exhibit suboptimal pharmacokinetic properties.
Recent systematic comparisons of 1,2,4-oxadiazole derivatives with their structural analogs have revealed significant advantages in terms of metabolic stability, reduced human ether-à-go-go-related gene inhibition, and improved aqueous solubility profiles. These properties can be attributed to the intrinsically different charge distributions and dipole moments exhibited by 1,2,4-oxadiazole systems compared to alternative heterocyclic frameworks. The specific structural features of this compound, including the fluorinated aromatic substituent and the terminal alcohol functionality, position it as an important intermediate for further chemical modifications and derivatization studies.
The compound's significance is further amplified by the recent development of novel 1,2,4-oxadiazole-based antibiotics that have demonstrated remarkable efficacy against methicillin-resistant Staphylococcus aureus and other challenging pathogens. These advances have established 1,2,4-oxadiazoles as promising scaffolds for addressing antimicrobial resistance challenges, with compounds such as ND-421 showing superior pharmacological profiles compared to established antibiotics. The structural framework represented by this compound provides a foundation for understanding the structure-activity relationships that govern the biological activities of this important class of heterocyclic compounds.
| Biological Activity Class | Representative Applications | Research Status |
|---|---|---|
| Antimicrobial Agents | Methicillin-resistant Staphylococcus aureus inhibition | Advanced clinical development |
| Anticancer Compounds | Multiple cancer cell line inhibition | Preclinical research |
| Anti-inflammatory Agents | Inflammatory pathway modulation | Early-stage research |
| Neuroprotective Agents | Neurological disorder treatment | Preclinical investigation |
| Antidiabetic Compounds | Glucose metabolism regulation | Research phase |
属性
IUPAC Name |
[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c11-8-3-1-2-7(4-8)5-9-12-10(6-14)15-13-9/h1-4,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHHLLMCXJOQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NOC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthesis of the Oxadiazole Core
- Starting Material : A nitrile or carboxamide precursor bearing the 3-fluorophenylmethyl substituent is reacted with hydroxylamine or its derivatives to form the amidoxime intermediate.
- Cyclization : The amidoxime undergoes cyclization under reflux in an alcoholic solvent (methanol, ethanol, or isopropanol) to form the 1,2,4-oxadiazole ring.
- Cyclization Conditions : Refluxing in alcohol for several hours ensures completion, followed by cooling and purification steps.
Introduction of the Methanol Group
- The methanol substituent at the 5-position of the oxadiazole ring is typically introduced via reduction of an aldehyde or ester intermediate.
- For example, borane-tetrahydrofuran (BH3-THF) complex reduction of a corresponding oxadiazole carboxylate or aldehyde yields the hydroxymethyl derivative.
- The reaction is performed at room temperature for 3 hours, followed by solvent removal and purification by column chromatography.
Functionalization with 3-Fluorobenzyl Group
- The 3-fluorobenzyl substituent is introduced either before or after oxadiazole ring formation depending on the synthetic route.
- Alkylation of the oxadiazole nitrogen or carbon with 3-fluorobenzyl halides under mild conditions (e.g., using triphenylphosphine and N-bromosuccinimide for bromination followed by nucleophilic substitution) is a common method.
- Yields for these steps range from 45% to 92% depending on reaction conditions and purification methods.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Amidoxime formation | Hydroxylamine + nitrile precursor in alcohol | 85-90 | Room temperature to reflux |
| 2 | Cyclization to 1,2,4-oxadiazole | Reflux in methanol or ethanol | 50-80 | Purification by recrystallization or chromatography |
| 3 | Reduction to methanol derivative | BH3-THF complex, room temperature, 3 h | 87 | Followed by solvent removal and chromatography |
| 4 | Benzylation (3-fluorobenzyl) | Triphenylphosphine + N-bromosuccinimide, RT, 3 h | 45-92 | Column chromatography for purification |
Research Findings and Optimization Notes
- Microwave-assisted synthesis has been explored to improve yields and reduce reaction times for oxadiazole derivatives, achieving yields up to 80% with reaction times as short as 15 minutes.
- Use of palladium-catalyzed hydrogenation can be employed for selective reduction steps.
- Solvent choice critically affects yield and purity; alcohols such as methanol and ethanol are preferred for cyclization and reduction steps.
- Purification techniques typically involve silica gel column chromatography using hexane/ethyl acetate mixtures in varying ratios.
Summary of Key Preparation Insights
- The synthesis of this compound involves a sequence of amidoxime formation, cyclization to the oxadiazole ring, reduction to introduce the methanol group, and benzylation with 3-fluorobenzyl moieties.
- Reaction conditions are generally mild, with room temperature to reflux temperatures in alcoholic solvents.
- Yields vary across steps but are generally moderate to high (45–92%), depending on optimization of reaction parameters.
- Advanced techniques like microwave-assisted synthesis and catalytic hydrogenation can enhance efficiency.
- Purification is essential to obtain analytically pure compounds, commonly achieved via recrystallization or chromatography.
化学反应分析
Types of Reactions
{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, aldehydes, carboxylic acids, and reduced heterocyclic compounds. These products can be further utilized in different chemical and pharmaceutical applications .
科学研究应用
Anticancer Properties
Research indicates that compounds related to {3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol exhibit significant anticancer activity. These compounds are often included in screening libraries targeting various types of cancer. For instance, it is part of the Anticancer Library that comprises over 62,698 compounds aimed at identifying potential cancer therapies .
Bronchodilator Activity
A related compound, CHF5407, which shares structural similarities with this compound, has shown promising results as a bronchodilator. It demonstrated prolonged antibronchospastic activity in both in vitro and in vivo studies. The compound exhibited a slow dissociation from M3 receptors, indicating its potential for treating respiratory conditions such as asthma .
Neuroprotective Effects
Studies suggest that oxadiazole derivatives may also possess neuroprotective properties. The compound's ability to interact with various receptors could make it a candidate for developing treatments for neurodegenerative diseases .
Pesticide Development
The unique chemical structure of this compound suggests potential use as a pesticide or herbicide. Its inclusion in agrochemical libraries indicates ongoing research into its efficacy against pests and weeds. This could lead to the development of safer and more effective agricultural chemicals that minimize environmental impact .
Polymer Chemistry
The incorporation of oxadiazole units into polymer matrices can enhance thermal stability and mechanical properties. Research into polymers containing this compound is ongoing, focusing on creating materials with improved performance characteristics for industrial applications .
Case Study 1: Anticancer Screening
In a recent study involving the screening of over 1000 compounds for anticancer activity, derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The compound's mechanism was linked to apoptosis induction through mitochondrial pathways.
Case Study 2: Respiratory Therapy
A clinical trial evaluated the bronchodilator effects of CHF5407 on patients with chronic obstructive pulmonary disease (COPD). Results demonstrated a significant reduction in airway resistance and improved lung function metrics over a 24-hour period post-administration.
作用机制
The mechanism of action of {3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
相似化合物的比较
Comparison with Structurally Similar Compounds
Positional Isomers: Fluorophenyl Substitution
- {3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol (CAS: 1341975-18-5) This positional isomer substitutes fluorine at the para position of the benzyl group.
Non-Fluorinated Analogs
- (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol This analog lacks the fluorine atom, reducing molecular weight to 176.17 g/mol (CAS: 5543-33-9). The absence of fluorine decreases lipophilicity (logP) and may enhance aqueous solubility. However, the loss of electron-withdrawing effects could alter reactivity in synthetic modifications or biological interactions .
Substituent Variations on the Oxadiazole Core
Piperidine-Substituted Derivatives
- 4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
Replacing the hydroxymethyl group with a piperidine ring (molecular weight: 247.27 g/mol) introduces basicity and conformational flexibility. Piperidine’s nitrogen may participate in hydrogen bonding or salt formation, enhancing solubility in acidic environments .
Carboxylic Acid Derivatives
- 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic Acid
Substituting the hydroxymethyl group with a propionic acid moiety increases polarity and introduces a carboxylic acid functional group (pKa ~4.8). This modification significantly enhances water solubility and may influence bioavailability or target engagement in biological systems .
Trifluoromethyl-Substituted Analogs
- 4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine
The trifluoromethyl group (CF₃) is strongly electron-withdrawing and lipophilic. This compound (molecular weight: 447.47 g/mol) exhibits higher metabolic stability and membrane permeability compared to the fluorophenyl analog, as evidenced by its IR spectral data (ν 1322 cm⁻¹ for C-F stretching) .
Complex Hybrid Structures
- The chlorine atom enhances lipophilicity compared to fluorine, possibly improving blood-brain barrier penetration .
Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₁₀H₉FN₂O₂ | 208.19 | 3-Fluorobenzyl, Hydroxymethyl |
| (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol | C₉H₈N₂O₂ | 176.17 | Phenyl, Hydroxymethyl |
| 4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine | C₁₃H₁₄FN₃O | 247.27 | 3-Fluorophenyl, Piperidine |
生物活性
{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antioxidant, and anticancer properties, supported by diverse research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 208.19 g/mol
- CAS Number : 1341975-18-5
Antibacterial Activity
Recent studies have demonstrated the antibacterial properties of oxadiazole derivatives, including this compound. The compound was tested against various bacterial strains using the broth dilution method.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 0.75 mg/mL |
| Pseudomonas aeruginosa | 1.0 mg/mL |
The results indicate that this compound exhibits significant antibacterial activity, comparable to standard antibiotics .
Antioxidant Activity
The antioxidant potential of this compound was assessed using DPPH and FRAP assays. The findings suggest that the compound has moderate antioxidant activity, which may be attributed to the presence of the oxadiazole moiety that can scavenge free radicals.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 50 |
| FRAP | 45 |
These values indicate that while the compound possesses antioxidant properties, further modifications may enhance its efficacy .
Anticancer Activity
The anticancer potential of this compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound displayed promising cytotoxic effects.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
These results suggest that this compound could serve as a lead compound for further development in anticancer therapies .
Mechanistic Insights
Research indicates that the biological activities of oxadiazole derivatives are often linked to their ability to interact with specific biological targets. For instance, molecular docking studies have shown that this compound can bind effectively to proteins involved in cell proliferation and apoptosis pathways. This interaction may explain its cytotoxic effects against cancer cells .
Case Studies
- Antibacterial Efficacy : A study conducted on various oxadiazole derivatives revealed that those containing fluorinated phenyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. This aligns with findings for this compound.
- Anticancer Potential : In a comparative study involving several oxadiazole derivatives against MCF-7 cells, this compound showed one of the lowest IC50 values, indicating superior efficacy in inhibiting cell growth .
常见问题
Q. Basic Research Focus
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.
- NMR : Integration of proton signals to detect residual solvents or byproducts.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and isotopic patterns. highlights purity assessment (e.g., 95%) via these methods .
How can researchers design in vitro and in vivo studies to evaluate the biological activity of this compound, particularly in neurological or antimicrobial contexts?
Q. Advanced Research Focus
- In Vitro Assays : Fluorometric Ca²⁺ mobilization assays (e.g., mGlu5 receptor modulation in ) to study receptor interactions. Minimum Effective Dose (MED) determination in cell lines.
- In Vivo Models :
What computational approaches are suitable for predicting the binding affinity and pharmacokinetic properties of this compound?
Q. Advanced Research Focus
- Molecular Docking : Use crystal structure data () to model interactions with targets like mGlu5 receptors. Software such as AutoDock or Schrödinger Suite.
- QSAR Modeling : Correlate substituent effects (e.g., 3-fluorophenyl vs. 4-methoxyphenyl in ) with bioactivity.
- ADMET Prediction : Tools like SwissADME to estimate solubility, blood-brain barrier penetration, and metabolic stability .
How can contradictory data in synthesis yields or biological activity be resolved, and what factors contribute to variability?
Q. Advanced Research Focus
- Synthesis Variability : Differences in reaction conditions (e.g., solvent purity, catalyst loading) may explain yield discrepancies (e.g., 80.5% in vs. lower yields in other protocols). Reproducibility requires strict control of anhydrous conditions .
- Bioactivity Discrepancies : Substituent effects (e.g., fluorine vs. methyl groups) alter receptor binding. For example, 3-fluorophenyl derivatives may show enhanced selectivity compared to non-fluorinated analogs (). Validate using orthogonal assays (e.g., electrophysiology alongside fluorometric data) .
What strategies are effective for derivatizing the 1,2,4-oxadiazole core to enhance pharmacological properties?
Q. Advanced Research Focus
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., fluorine) to improve metabolic stability. demonstrates that 4-fluoro-phenyl groups enhance mGlu5 receptor binding .
- Prodrug Design : Esterification of the methanol moiety (e.g., acetate prodrugs in ) to increase bioavailability.
- Metal Coordination : Exploit the oxadiazole nitrogen atoms for metal-ion recognition (e.g., fluorescent sensors in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
